N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a difluorophenyl group and a methoxyphenyl group attached to an oxazole ring, which is further connected to a carboxamide group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
The synthesis of N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the oxazole derivative with an appropriate amine under suitable conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities. It may serve as a lead compound for the development of new therapeutic agents.
Material Science: The compound’s unique structural features make it of interest in the design and synthesis of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound can be used as a tool to study various biological processes and pathways, including enzyme inhibition, receptor binding, and signal transduction.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules, providing a versatile building block for organic synthesis.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or ion channels. The binding of the compound to these targets can modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation or inhibition of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide can be compared with other similar compounds, such as:
N-(2,4-difluorophenyl)-5-phenyl-oxazole-2-carboxamide: This compound lacks the methoxy group, which may result in different chemical and biological properties.
N-(2,4-difluorophenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide: The presence of a chlorine atom instead of a methoxy group can lead to variations in reactivity and pharmacological activity.
N-(2,4-difluorophenyl)-5-(4-hydroxyphenyl)oxazole-2-carboxamide: The hydroxyl group can introduce additional hydrogen bonding interactions, affecting the compound’s properties.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c1-23-12-5-2-10(3-6-12)15-9-20-17(24-15)16(22)21-14-7-4-11(18)8-13(14)19/h2-9H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJUHYBSYVHKGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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